molecular formula C9H14O B6242023 (3E)-3,6-dimethylhepta-3,5-dien-2-one CAS No. 2001047-81-8

(3E)-3,6-dimethylhepta-3,5-dien-2-one

Cat. No.: B6242023
CAS No.: 2001047-81-8
M. Wt: 138.2
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Description

(3E)-3,6-dimethylhepta-3,5-dien-2-one is an organic compound with a unique structure characterized by two double bonds and a ketone functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3,6-dimethylhepta-3,5-dien-2-one typically involves the aldol condensation of acetone with isoprene. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the catalyst. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3,6-dimethylhepta-3,5-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bonds in the compound can undergo electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used in electrophilic addition reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(3E)-3,6-dimethylhepta-3,5-dien-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3E)-3,6-dimethylhepta-3,5-dien-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3,6-dimethylhepta-3,5-dien-2-ol: Similar structure but with an alcohol group instead of a ketone.

    (3E)-3,6-dimethylhepta-3,5-dien-2-amine: Contains an amine group instead of a ketone.

Uniqueness

(3E)-3,6-dimethylhepta-3,5-dien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

2001047-81-8

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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